1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine
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Overview
Description
1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment due to their ability to inhibit protein kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,6-dimethylpyrazolo[3,4-D]pyrimidine with 2-methylphenyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a protein kinase inhibitor, particularly in cancer research.
Medicine: Investigated for its anticancer properties, showing promising results in inhibiting the growth of various cancer cell lines.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the proliferation of cancer cells. The molecular targets include cyclin-dependent kinases (CDKs) and other related enzymes involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: A closely related compound with similar biological activities.
Pyrido[2,3-D]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Quinazoline: Known for its kinase inhibitory activity and use in cancer treatment.
Uniqueness
1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. This makes it a valuable compound for targeted cancer therapy .
Properties
CAS No. |
5401-53-6 |
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Molecular Formula |
C14H15N5 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
1,6-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H15N5/c1-9-6-4-5-7-12(9)18-13-11-8-15-19(3)14(11)17-10(2)16-13/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
CIXGSBLPQIKKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)C)C |
Origin of Product |
United States |
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